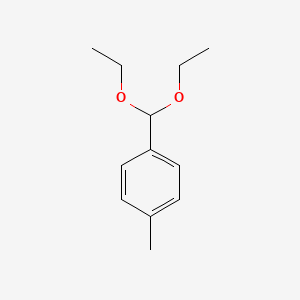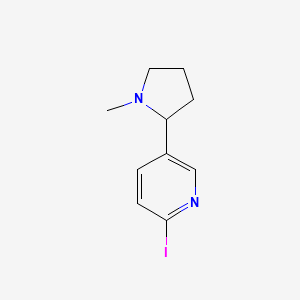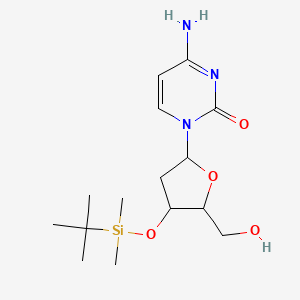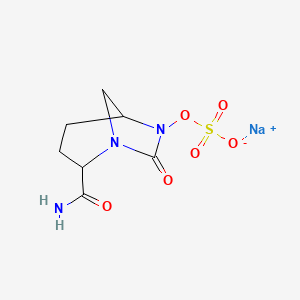![molecular formula C26H27N3O4 B12286557 L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- CAS No. 17187-06-3](/img/structure/B12286557.png)
L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-: is a synthetic compound with the molecular formula C21H23N3O6 and a molecular weight of 413.4238 . This compound is part of a class of molecules known for their applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- typically involves the protection of amino groups and the coupling of amino acids. The process often starts with the protection of the amino group of L-phenylalanine using a protecting group such as the carbobenzoxy (Cbz) group. The protected amino acid is then coupled with another protected amino acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in peptide synthesis and is involved in the study of reaction mechanisms.
Biology: In biological research, L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- is used to study protein interactions and enzyme kinetics. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: In medicine, this compound has potential applications in drug development. It is studied for its ability to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis.
Mecanismo De Acción
The mechanism of action of L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
- L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-tyrosyl-
- L-Phenylalaninamide, 4-fluoro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-
Comparison: L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
17187-06-3 |
|---|---|
Fórmula molecular |
C26H27N3O4 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C26H27N3O4/c27-24(30)22(16-19-10-4-1-5-11-19)28-25(31)23(17-20-12-6-2-7-13-20)29-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H2,27,30)(H,28,31)(H,29,32)/t22-,23-/m0/s1 |
Clave InChI |
XWEGJTXMZBKDSX-GOTSBHOMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)

![(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)



![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)


![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)


